(4-(Bromomethyl)cyclohexyl)methanol
Overview
Description
(4-(Bromomethyl)cyclohexyl)methanol is a chemical compound with the molecular formula C8H15BrO. It is a derivative of cyclohexanemethanol, which is a cyclohexane ring functionalized with an alcohol, specifically a hydroxymethyl group . This compound is often used as a starting material for the synthesis of other compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Bromomethyl)cyclohexyl)methanol typically involves the bromination of cyclohexanemethanol. This can be achieved through the reaction of cyclohexanemethanol with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(4-(Bromomethyl)cyclohexyl)methanol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction Reactions: The compound can be reduced to form the corresponding cyclohexylmethanol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.
Major Products Formed
Substitution: Formation of substituted cyclohexylmethanol derivatives.
Oxidation: Formation of cyclohexanecarboxaldehyde or cyclohexanecarboxylic acid.
Reduction: Formation of cyclohexylmethanol.
Scientific Research Applications
(4-(Bromomethyl)cyclohexyl)methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-(Bromomethyl)cyclohexyl)methanol involves its ability to act as a versatile intermediate in chemical reactions. The bromomethyl group can participate in nucleophilic substitution reactions, while the hydroxymethyl group can undergo oxidation or reduction. These functional groups enable the compound to interact with various molecular targets and pathways, facilitating the synthesis of a wide range of derivatives.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanemethanol: Lacks the bromomethyl group, making it less reactive in substitution reactions.
Cyclohexylmethanol: Similar structure but lacks the bromomethyl group, limiting its versatility in chemical transformations.
(4-Chloromethyl)cyclohexylmethanol: Similar structure but with a chloromethyl group instead of a bromomethyl group, which may result in different reactivity and selectivity in chemical reactions.
Uniqueness
(4-(Bromomethyl)cyclohexyl)methanol is unique due to the presence of both bromomethyl and hydroxymethyl groups, which provide a combination of reactivity and versatility in chemical transformations. This makes it a valuable intermediate in the synthesis of a wide range of compounds.
Properties
IUPAC Name |
[4-(bromomethyl)cyclohexyl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO/c9-5-7-1-3-8(6-10)4-2-7/h7-8,10H,1-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPFSVWQNGWXFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CO)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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